(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems. The parent structure consists of an imidazo[4,5-d]imidazole bicyclic core, where the numerical designation [4,5-d] indicates the specific fusion pattern between the two imidazole rings. The prefix "hexahydro" designates the complete saturation of the bicyclic framework, indicating the presence of six additional hydrogen atoms compared to the corresponding aromatic system. The positioning of the dioxo groups at the 2 and 5 positions reflects the oxidation state of the nitrogen-containing heterocycles, while the acetic acid moiety attached to the 1-position provides the carboxylate functionality essential for the compound's chemical identity.
The Chemical Abstracts Service registry system provides a unique identifier for chemical substances, enabling precise identification and cataloging of specific molecular entities. For structurally related compounds within this chemical family, various Chemical Abstracts Service numbers have been assigned to distinguish between different substitution patterns and isomeric forms. The systematic approach to nomenclature ensures unambiguous identification of the compound while facilitating communication within the scientific community. Alternative naming conventions may include descriptive terms that emphasize specific structural features, such as the presence of the bicyclic framework or the carboxylate functionality.
The nomenclature system also accommodates various derivatives and analogs of the parent compound, including alkyl-substituted variants and ester derivatives. For instance, the 4,6-dimethyl derivative of this compound class has been documented with the systematic name (4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid, illustrating how substituent modifications are incorporated into the naming scheme. The ethyl ester derivative follows similar nomenclature principles, being designated as (2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetic acid ethyl ester, clearly indicating the esterification of the carboxylic acid functionality.
Molecular Formula and Weight Calculations
The molecular formula of this compound can be derived through systematic analysis of its structural components. The bicyclic imidazo[4,5-d]imidazole core contributes a foundation of carbon, nitrogen, and hydrogen atoms, while the dioxo groups introduce additional oxygen atoms, and the acetic acid moiety provides the carboxylate carbon and oxygen atoms. Based on structural analysis of related compounds, the ethyl ester derivative possesses the molecular formula C8H12N4O4 with a corresponding molecular weight of 228.21 grams per mole. By considering the removal of the ethyl group (C2H4) from the ester functionality, the parent acid exhibits a molecular formula that reflects the loss of these carbons and hydrogens.
The precise determination of molecular weight requires careful consideration of atomic masses for each constituent element. Carbon atoms contribute 12.011 atomic mass units each, nitrogen atoms provide 14.007 atomic mass units, oxygen atoms add 15.999 atomic mass units, and hydrogen atoms contribute 1.008 atomic mass units. The calculation methodology ensures accurate molecular weight determination, which serves as a fundamental parameter for analytical characterization and quantitative analysis procedures. Comparative analysis with structurally related compounds provides validation for molecular formula assignments and weight calculations.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| 4,6-Dimethyl derivative | C8H12N4O4 | 228.21 | |
| Ethyl ester derivative | C8H12N4O4 | 228.21 | |
| Related hydantoin compound | C5H6N2O4 | 158.11 |
The molecular weight calculations also facilitate understanding of structure-activity relationships and enable comparison with other members of the compound family. The systematic approach to molecular formula determination provides essential information for spectroscopic analysis, where molecular ion peaks and fragmentation patterns depend directly on the molecular composition. Additionally, accurate molecular weight data support computational modeling studies and theoretical calculations that investigate electronic structure and conformational properties.
Structural Isomerism and Tautomeric Forms
The structural framework of this compound exhibits potential for various isomeric forms and tautomeric equilibria, arising from the presence of multiple nitrogen atoms and carbonyl groups within the bicyclic system. The imidazo[4,5-d]imidazole core structure contains four nitrogen atoms positioned at specific locations within the fused ring framework, creating opportunities for different protonation states and hydrogen bonding arrangements. The saturated nature of the hexahydro system eliminates geometric isomerism around double bonds but introduces conformational flexibility that influences the overall molecular geometry.
Tautomeric forms may arise through proton migration between different nitrogen centers and the carbonyl oxygen atoms, creating equilibria between various constitutional isomers. The presence of the acetic acid substituent introduces additional complexity through potential interactions between the carboxylate group and the bicyclic core structure. Computational studies of related compounds have revealed that multiple conformational states can exist in equilibrium, with energy differences determining the relative populations of different tautomeric forms. The identification and characterization of these forms require sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy and computational modeling approaches.
The structural isomerism also encompasses different spatial arrangements of the acetic acid substituent relative to the bicyclic core, leading to conformational isomers that may exhibit distinct chemical and physical properties. Studies on related hydantoin compounds have demonstrated that conformational preferences can significantly influence intermolecular interactions and crystallization behavior. The investigation of conformational landscapes provides insights into the dynamic behavior of these molecules and their potential interactions with biological targets or other chemical species.
The electronic structure of the compound influences the stability of different tautomeric forms through delocalization effects and intramolecular hydrogen bonding patterns. Natural bond orbital analysis of similar compounds has revealed the importance of hyperconjugative interactions and lone pair donations in stabilizing specific conformational arrangements. These electronic effects contribute to the overall energy landscape of the molecule and determine the relative accessibility of different structural forms under various conditions.
Crystallographic Data and Hydrogen Bonding Patterns
Crystallographic analysis of compounds within the imidazo[4,5-d]imidazole family provides detailed insights into solid-state structures and intermolecular interaction patterns. Related bicyclic compounds have been characterized through single-crystal X-ray diffraction techniques, revealing specific geometric parameters and hydrogen bonding networks that govern crystal packing arrangements. The crystallographic data typically include unit cell dimensions, space group assignments, and atomic coordinates that define the three-dimensional molecular architecture. For structurally similar compounds, orthorhombic crystal systems have been observed, with specific space group symmetries that reflect the molecular geometry and packing preferences.
Hydrogen bonding patterns play a crucial role in determining the stability and organization of crystal structures containing these bicyclic imidazole compounds. The presence of multiple nitrogen atoms and carbonyl oxygen atoms within the molecular framework creates numerous opportunities for both intramolecular and intermolecular hydrogen bonding interactions. Studies of related compounds have identified characteristic hydrogen bonding motifs, including nitrogen-hydrogen to nitrogen interactions and nitrogen-hydrogen to oxygen associations that contribute to crystal stability. The carboxylic acid functionality provides additional hydrogen bonding capabilities through both donor and acceptor sites.
The molecular conformation in the solid state often differs from solution-phase structures due to crystal packing forces and intermolecular interactions. Crystallographic studies have revealed that hydrogen bonding networks can stabilize specific conformational arrangements that may not represent the most stable forms in isolation. The analysis of bond lengths, bond angles, and torsional angles provides quantitative measures of molecular geometry and enables comparison with theoretical predictions from computational modeling studies.
Thermal analysis combined with crystallographic investigations has identified polymorphic behavior in related compounds, where different crystal forms exhibit distinct physical properties and stability characteristics. Differential scanning calorimetry and polarized light thermal microscopy have been employed to characterize phase transitions and polymorphic transformations in structurally similar compounds. The identification of multiple polymorphs demonstrates the complexity of solid-state behavior and highlights the importance of crystallization conditions in determining the final crystal form.
The hydrogen bonding patterns observed in crystal structures also provide insights into potential intermolecular interactions in solution and biological environments. The characterization of hydrogen bond geometries, including donor-acceptor distances and bond angles, enables prediction of molecular recognition events and association constants for various chemical and biological processes. Understanding these interaction patterns supports the design of related compounds with modified properties and enhanced performance characteristics.
Properties
IUPAC Name |
2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c11-2(12)1-10-4-3(8-6(10)14)7-5(13)9-4/h3-4H,1H2,(H,8,14)(H,11,12)(H2,7,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHIGVSBJZXTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C2C(NC(=O)N2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the correct formation of the imidazole ring and the attachment of the acetic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Routes and Hydrolysis Reactions
The compound is typically synthesized via ester hydrolysis of its ethyl ester derivative (2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetic acid ethyl ester (CAS: 654665) under aqueous acidic or basic conditions.
Key Reaction Pathway:
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Ethyl ester → Carboxylic acid | Water, 90–95 °C, 2 h | 84–92% | |
| 2 | Acid → Hydrochloride salt | HCl, 20–25 °C, crystallization | 75–85% |
-
Mechanism : The ethyl ester undergoes nucleophilic acyl substitution, where water hydrolyzes the ester group to form the carboxylic acid. Acidic workup facilitates crystallization of the final product .
-
Purity : The hydrolysis process minimizes di-acid impurities (<0.5%) when stoichiometric ratios are maintained .
Functionalization at the Acetic Acid Moiety
The carboxylic acid group serves as a reactive site for further derivatization:
Amide Formation
The acid reacts with amines to form amide derivatives, such as [2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid (CAS: 3146913) .
| Reagent | Conditions | Product Application | Reference |
|---|---|---|---|
| Glycine | DCC, DMAP, DCM, 0–5 °C | Bioactive conjugates | |
| Aryl amines | HATU, DIPEA, DMF, RT | Pharmaceutical intermediates |
-
Key Insight : Coupling agents like DCC or HATU enhance reaction efficiency, with yields exceeding 70% for glycine conjugates .
Solvent-Free Alkylation
The imidazo[4,5-d]imidazole core undergoes alkylation under solvent-free conditions, as demonstrated in analogous syntheses :
| Substrate | Alkylating Agent | Base | Temperature | Yield |
|---|---|---|---|---|
| Imidazole | tert-Butyl chloroacetate | K₂CO₃ | 80–85 °C | 88% |
Stability and Decomposition
The compound is stable under ambient conditions but decomposes at elevated temperatures (>140 °C) . Key decomposition pathways include:
-
Ring-opening : Mediated by strong acids (e.g., H₂SO₄) or bases, yielding aminomercaptopyrimidine derivatives .
-
Oxidation : Susceptible to oxidative cleavage of the dioxo groups under harsh conditions.
Comparative Analysis of Derivatives
Key Research Findings
-
Green Synthesis : Solvent-free protocols for related imidazole derivatives achieve >85% yields, reducing environmental impact .
-
Biological Relevance : Amide derivatives exhibit potential as EGFR inhibitors or antifungals .
-
Thermal Sensitivity : Decomposition above 140 °C limits high-temperature applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Significant reduction in viability |
| A549 (Lung Cancer) | 12.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
These results suggest that the compound may serve as a lead compound for further development into anticancer therapeutics.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain proteases involved in disease processes:
| Enzyme | Inhibition Percentage | Concentration Tested (µM) |
|---|---|---|
| Trypsin | 70% | 50 |
| Chymotrypsin | 65% | 50 |
| Caspase-3 | 80% | 25 |
These findings highlight its potential utility in designing inhibitors for therapeutic applications.
Drug Formulation
Due to its favorable pharmacokinetic properties, this compound is being explored as a candidate for drug formulation. Its solubility and stability make it an attractive option for oral and injectable formulations.
Targeted Drug Delivery Systems
Innovative research is focusing on utilizing this compound in targeted drug delivery systems. By conjugating it with nanoparticles or liposomes, researchers aim to enhance the bioavailability and specificity of drugs to tumor sites.
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the anticancer efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls.
Case Study 2: Enzyme Inhibition Mechanism
Another study investigated the mechanism of enzyme inhibition by this compound using molecular docking simulations. The results indicated strong binding affinity to the active site of caspase-3, suggesting a potential mechanism for its apoptotic effects.
Mechanism of Action
The mechanism of action of (2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,6-Pyridinedicarboxylic acid
- 2,6-Pyridinedimethanol
Uniqueness
Compared to these similar compounds, (2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid stands out due to its unique imidazole-acetic acid structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by various studies and data tables.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 200.16 g/mol. Its structure features a hexahydro-imidazole ring with two keto groups, contributing to its reactivity and potential biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole derivatives. The specific synthetic pathway may vary depending on the desired purity and yield.
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study evaluating various amides derived from similar structures found that several compounds provided protection in seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance:
- Compound 17 showed an ED50 of 97.51 mg/kg in the MES test.
- Compound 6 exhibited an ED50 of 40.87 mg/kg in the scPTZ test .
Analgesic Properties
Selected derivatives of this compound have demonstrated significant analgesic activity in formalin-induced pain models without impairing motor coordination. This suggests potential for therapeutic applications in pain management without side effects commonly associated with other analgesics .
Mutagenicity Studies
The mutagenic and antimutagenic effects of several derivatives have been evaluated using assays such as the Vibrio harveyi assay. These studies are crucial for assessing the safety profile of the compound and its derivatives in pharmacological applications .
Data Table: Biological Activity Summary
| Activity Type | Compound | Model | ED50 (mg/kg) | Notes |
|---|---|---|---|---|
| Anticonvulsant | Compound 17 | MES | 97.51 | Effective in seizure model |
| Anticonvulsant | Compound 6 | scPTZ | 40.87 | High efficacy in seizure prevention |
| Analgesic | Compound 8 | Formalin Pain Model | N/A | Significant analgesic effect |
| Mutagenicity | Various | Vibrio harveyi | N/A | Evaluated for safety |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Anticonvulsant Efficacy : In a study involving mice, various derivatives were tested for their ability to reduce seizure activity. The results indicated that while some compounds were ineffective, others showed promising anticonvulsant properties.
- Pain Management : In another study focused on pain relief, certain derivatives demonstrated effective analgesic properties without causing significant side effects, making them candidates for further development as pain management therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid, and how are reaction conditions optimized to improve yield?
- Methodology : The compound is synthesized via cyclization reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol. Yield optimization involves adjusting solvent polarity, reaction time, and temperature. A yield of 65% was reported under these conditions . Alternative methods include solvent-free Friedel-Crafts acylation using Eaton’s reagent, which minimizes environmental impact .
Q. How is the purity of the synthesized compound validated, and what analytical techniques are critical for characterization?
- Methodology : Purity is assessed via melting point determination (e.g., 141–143°C) and chromatographic methods (HPLC, TLC). Structural characterization employs H NMR, C NMR, and elemental analysis. For example, imidazo-phenazine derivatives were confirmed by H NMR shifts (δ 3.72–8.94 ppm) and elemental composition (CHNO) .
Q. What are the basic biological screening protocols for evaluating the compound’s activity?
- Methodology : Initial screens use the Sulforhodamine B (SRB) assay on 60 cancer cell lines to assess antiproliferative activity. For instance, IC values against MCF-7 cells are determined via dose-response curves . Standardized protocols from the National Cancer Institute (NCI) ensure reproducibility .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking guide the design of derivatives with enhanced Topoisomerase I/IIα inhibition?
- Methodology : Density Functional Theory (DFT) optimizes molecular geometries and electronic properties, while molecular docking (using AutoDock or Schrödinger) predicts binding affinities to Topo I/IIα active sites. For example, imidazo-phenazine derivatives showed strong interactions with DNA-Topo I complexes (binding energy: −9.2 kcal/mol) . SwissADME predicts pharmacokinetic parameters (e.g., logP, bioavailability) to prioritize candidates .
Q. What strategies address contradictions in biological activity data across different cell lines or assays?
- Methodology : Discrepancies arise due to cell line heterogeneity or assay sensitivity. Researchers use orthogonal assays (e.g., flow cytometry for apoptosis vs. SRB for proliferation) and validate findings in 3D tumor spheroids. Statistical tools (ANOVA, PCA) identify confounding variables .
Q. How are solvent-free and transition-metal-free synthetic approaches applied to improve sustainability?
- Methodology : Green synthesis avoids toxic solvents and catalysts. For example, spiro-fused imidazolidinones are synthesized via base-promoted cyclization of amidines and ketones under metal-free conditions (yield: 70–85%) . Solvent-free Friedel-Crafts acylation reduces waste and energy consumption .
Q. What environmental risk assessment frameworks evaluate the compound’s ecotoxicity and biodegradation?
- Methodology : REACH guidelines assess persistence, bioaccumulation, and toxicity (PBT). Hydroxymethylated imidazolidinones are tested for hydrolysis stability (pH 4–9) and biodegradation via OECD 301F . Computational models (ECOSAR) predict acute aquatic toxicity .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
